1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE
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Overview
Description
1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a series of reactions starting from an appropriate precursor. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Bromination: The indole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acetylation: The brominated indole is acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated indole derivative.
Pyrrolidinecarboxamide Formation: The final step involves the reaction of the acetylated indole derivative with pyrrolidine-2-carboxamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the acetyl group.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The bromine atom and the acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: A simpler indole derivative with similar bromination but lacking the acetyl and pyrrolidinecarboxamide groups.
1-Acetylindole: An indole derivative with an acetyl group but without bromination or the pyrrolidinecarboxamide moiety.
2-Pyrrolidinecarboxamide: A compound containing the pyrrolidinecarboxamide group but without the indole moiety.
Uniqueness
1-[2-(4-BROMO-1H-INDOL-1-YL)ACETYL]-2-PYRROLIDINECARBOXAMIDE is unique due to the combination of the brominated indole ring, the acetyl group, and the pyrrolidinecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-(4-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-11-3-1-4-12-10(11)6-8-18(12)9-14(20)19-7-2-5-13(19)15(17)21/h1,3-4,6,8,13H,2,5,7,9H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSLQNBSPVBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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